molecular formula C9H18ClNO B6186164 [(1R,5S,7s)-3-azabicyclo[3.3.1]nonan-7-yl]methanol hydrochloride CAS No. 136266-32-5

[(1R,5S,7s)-3-azabicyclo[3.3.1]nonan-7-yl]methanol hydrochloride

Cat. No.: B6186164
CAS No.: 136266-32-5
M. Wt: 191.7
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Description

[(1R,5S,7s)-3-azabicyclo[331]nonan-7-yl]methanol hydrochloride is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,5S,7s)-3-azabicyclo[3.3.1]nonan-7-yl]methanol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclic core structure. This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile.

    Functional Group Introduction:

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the bicyclic core or the hydroxymethyl group.

    Substitution: Nucleophilic substitution reactions can be performed on the nitrogen atom or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, [(1R,5S,7s)-3-azabicyclo[3.3.1]nonan-7-yl]methanol hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

This compound may serve as a scaffold for the design of biologically active molecules. Its bicyclic structure can mimic natural products, making it a valuable tool in drug discovery and development.

Medicine

Potential applications in medicine include the development of new therapeutic agents. The compound’s structure can be modified to enhance its pharmacological properties, such as binding affinity and selectivity for specific biological targets.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may lead to the development of new polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism by which [(1R,5S,7s)-3-azabicyclo[3.3.1]nonan-7-yl]methanol hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for specific interactions with these targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    [(1R,5S,7s)-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride]: This compound features an oxygen atom in place of the hydroxymethyl group, leading to different chemical properties and reactivity.

    [(1R,5S,7s)-3-azabicyclo[3.3.1]nonan-7-yl]methanamine: This compound has an amine group instead of a hydroxymethyl group, which can affect its biological activity and chemical reactivity.

Uniqueness

[(1R,5S,7s)-3-azabicyclo[3.3.1]nonan-7-yl]methanol hydrochloride is unique due to its specific bicyclic structure and the presence of a hydroxymethyl group. This combination of features allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts.

Properties

CAS No.

136266-32-5

Molecular Formula

C9H18ClNO

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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